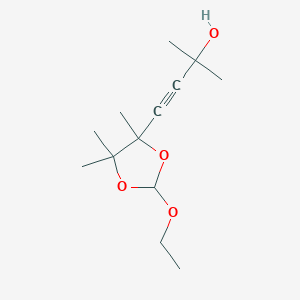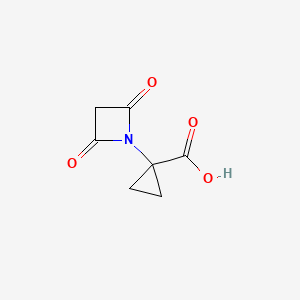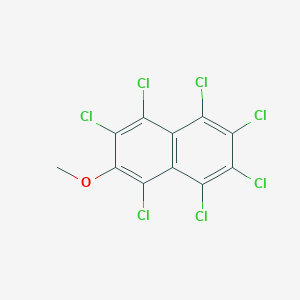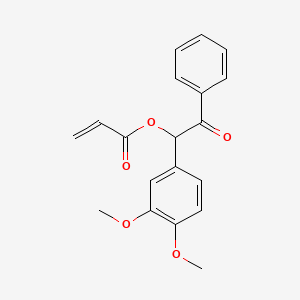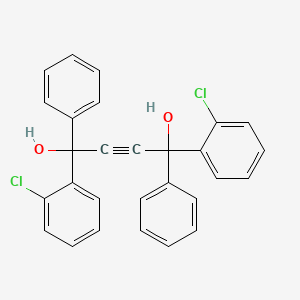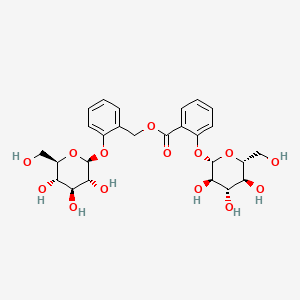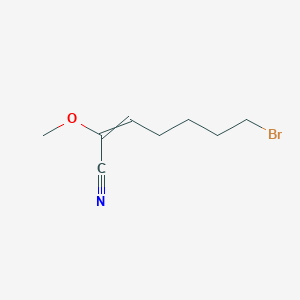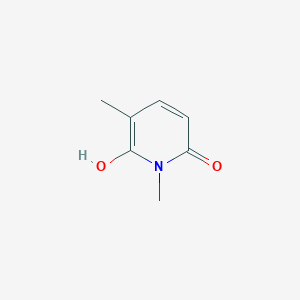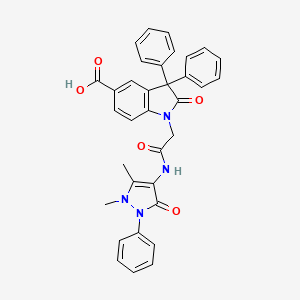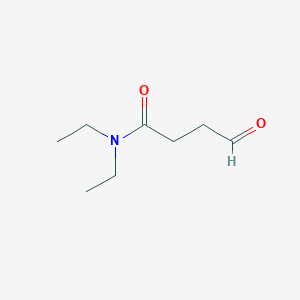
N-(3-Chlorophenyl)-N-hydroxyheptadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chlorophenyl)-N-hydroxyheptadecanamide is an organic compound characterized by the presence of a chlorophenyl group and a hydroxyheptadecanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N-hydroxyheptadecanamide typically involves the reaction of 3-chloroaniline with heptadecanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-(3-Chlorophenyl)-N-hydroxyheptadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(3-Chlorophenyl)-N-ketoheptadecanamide.
Reduction: Formation of N-phenyl-N-hydroxyheptadecanamide.
Substitution: Formation of N-(3-substituted phenyl)-N-hydroxyheptadecanamide derivatives.
科学的研究の応用
N-(3-Chlorophenyl)-N-hydroxyheptadecanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(3-Chlorophenyl)-N-hydroxyheptadecanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N-(3-Chlorophenyl)anthranilic acid: Shares the chlorophenyl group but differs in the rest of the structure.
N-(3-Chlorophenethyl)-4-nitrobenzamide: Contains a similar chlorophenyl group but has different functional groups attached.
Uniqueness
N-(3-Chlorophenyl)-N-hydroxyheptadecanamide is unique due to its specific combination of a chlorophenyl group and a hydroxyheptadecanamide chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
93487-42-4 |
|---|---|
分子式 |
C23H38ClNO2 |
分子量 |
396.0 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-N-hydroxyheptadecanamide |
InChI |
InChI=1S/C23H38ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-23(26)25(27)22-18-16-17-21(24)20-22/h16-18,20,27H,2-15,19H2,1H3 |
InChIキー |
PHNKTYPFFLRPJU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC(=O)N(C1=CC(=CC=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


